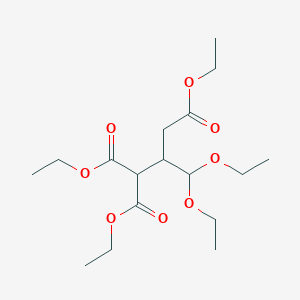
Triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate is an organic compound with the molecular formula C17H30O8. It is a triester derivative of propane-1,1,3-tricarboxylic acid, featuring both ester and ether functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate typically involves the esterification of propane-1,1,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The diethoxymethyl group can be introduced through a subsequent reaction involving diethoxymethane and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the esterification process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Purification steps typically include distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation: The compound can be oxidized to form higher oxidation state products.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Propane-1,1,3-tricarboxylic acid and ethanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted ethers with different functional groups.
Wissenschaftliche Forschungsanwendungen
Triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate exerts its effects involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing carboxylic acids that may participate in biochemical pathways. The diethoxymethyl group can act as a protecting group, influencing the reactivity of the compound in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl 1-propene-1,2,3-tricarboxylate: Another triester derivative with similar ester functionalities.
Triethyl 1-oxopropane-1,2,3-tricarboxylate: A related compound with an oxo group instead of the diethoxymethyl group.
Propane-1,1,3-triethoxy: A compound with similar ether functionalities.
Uniqueness
Triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate is unique due to the presence of both ester and ether groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
52631-87-5 |
|---|---|
Molekularformel |
C17H30O8 |
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
triethyl 2-(diethoxymethyl)propane-1,1,3-tricarboxylate |
InChI |
InChI=1S/C17H30O8/c1-6-21-13(18)11-12(17(24-9-4)25-10-5)14(15(19)22-7-2)16(20)23-8-3/h12,14,17H,6-11H2,1-5H3 |
InChI-Schlüssel |
BERPIHIAMLVJBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(CC(=O)OCC)C(C(=O)OCC)C(=O)OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)methylidene]-3-ethoxy-5-methoxy-2-methyl-1H-indene](/img/structure/B14634164.png)
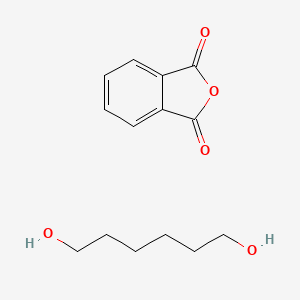
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
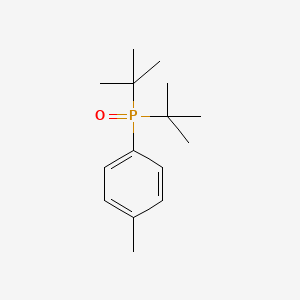

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
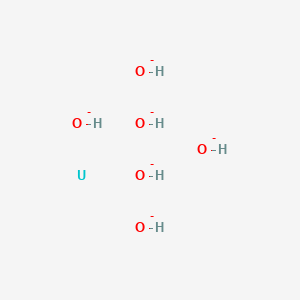
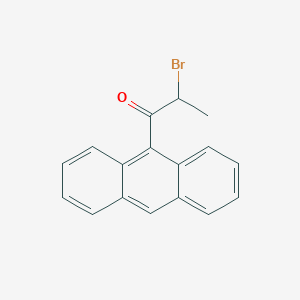
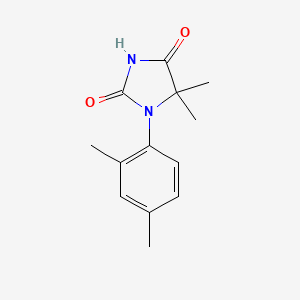


![2-[4-Chloro-3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B14634219.png)
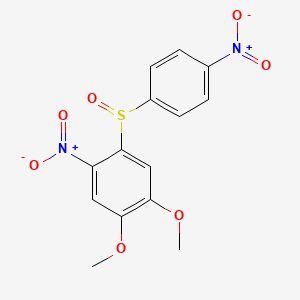
![(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol](/img/structure/B14634236.png)
